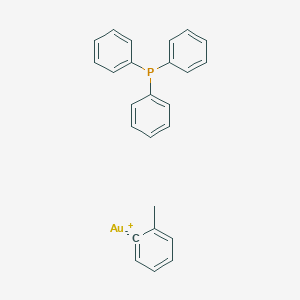
(2-Methylphenyl)(triphenylphosphine)gold
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylphenyl)(triphenylphosphine)gold is a coordination compound featuring a gold atom bonded to a 2-methylphenyl group and a triphenylphosphine ligand
Synthetic Routes and Reaction Conditions:
Direct Synthesis: The compound can be synthesized by reacting gold chloride with 2-methylphenylboronic acid and triphenylphosphine in the presence of a suitable base.
Transmetalation: Another method involves the transmetalation of a gold(I) precursor with 2-methylphenyl(triphenylphosphine)chloride.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve higher yields and purity. The choice of solvent, temperature, and reaction time are critical factors in scaling up the synthesis.
Types of Reactions:
Oxidation: The gold(I) complex can be oxidized to gold(III) under specific conditions.
Reduction: Reduction reactions can be used to convert gold(III) back to gold(I).
Substitution: The ligands can be substituted with other phosphines or aryl groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or halogens.
Reduction: Using reducing agents like sodium borohydride.
Substitution: Using various phosphines or aryl halides.
Major Products Formed:
Oxidation: Gold(III) complexes.
Reduction: Gold(I) complexes.
Substitution: Various substituted gold(I) complexes.
Wissenschaftliche Forschungsanwendungen
(2-Methylphenyl)(triphenylphosphine)gold has several applications in scientific research:
Catalysis: It is used as a catalyst in organic synthesis, particularly in cross-coupling reactions.
Biological Studies: The compound is studied for its potential biological activity, including antimicrobial properties.
Material Science: It is used in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism by which (2-Methylphenyl)(triphenylphosphine)gold exerts its effects involves the coordination of the gold atom to various substrates, facilitating reactions such as oxidative addition and reductive elimination. The molecular targets and pathways involved depend on the specific application, but often include interactions with biological molecules or catalytic surfaces.
Vergleich Mit ähnlichen Verbindungen
(2-Methylphenyl)(triphenylphosphine)nickel(II)
(2-Methylphenyl)(triphenylphosphine)platinum(II)
(2-Methylphenyl)(triphenylphosphine)palladium(II)
Uniqueness: (2-Methylphenyl)(triphenylphosphine)gold is unique due to its specific electronic properties and potential applications in catalysis and material science. Its gold center provides distinct reactivity compared to other transition metals.
Eigenschaften
Molekularformel |
C25H22AuP |
|---|---|
Molekulargewicht |
550.4 g/mol |
IUPAC-Name |
gold(1+);methylbenzene;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C7H7.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;/h1-15H;2-5H,1H3;/q;-1;+1 |
InChI-Schlüssel |
PTTOSIAJIIXEMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=[C-]1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Au+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


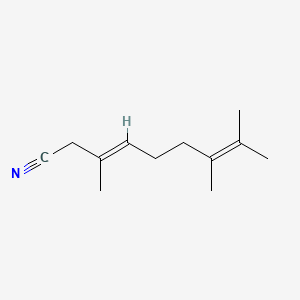
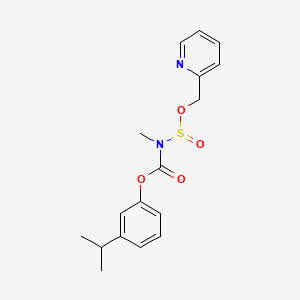
![[Nonylphenol nona(oxyethylene)] dihydrogen phosphate](/img/structure/B15347805.png)
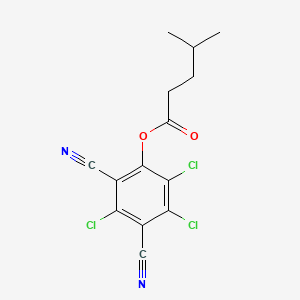
![Benzyl 3-[(tert-butoxycarbonyl)amino]-3-(3-chlorophenyl)propanoate](/img/structure/B15347826.png)
![N-[4,7-dimethoxy-6-[2-(4-methylpiperazin-1-yl)ethoxy]-1-benzofuran-5-yl]acetamide;dihydrochloride](/img/structure/B15347828.png)
![[4-(Dipropylamino)benzylidene]propanedinitrile](/img/structure/B15347832.png)
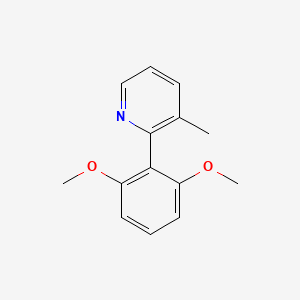
![1-[2-(Methylsulfanyl)ethyl]piperazine-2,5-dione](/img/structure/B15347840.png)
![[[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15347847.png)
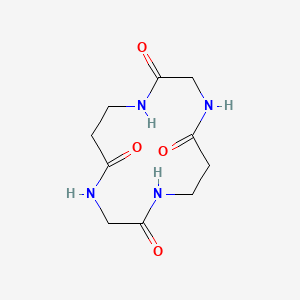

![3-[4-(1-Methyl-1-phenylethyl)phenoxy]propyltrimethylammonium chloride](/img/structure/B15347863.png)
![Ethyl 2,4-dioxo-4-[4-(trifluoromethoxy)phenyl]butanoate](/img/structure/B15347870.png)
